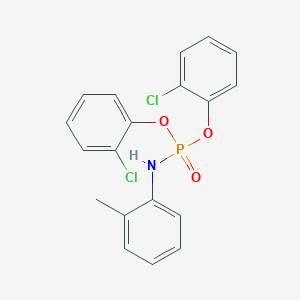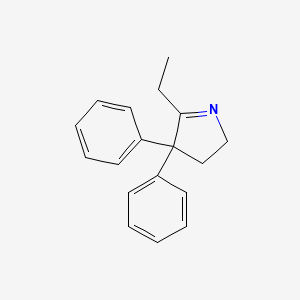
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate is a chemical compound with the molecular formula C20H30N4O8 and a molecular weight of 454.484 g/mol . This compound is known for its unique structure, which includes a phenylenebis(methanetriyl) core with four ethyl carbamate groups attached. It is primarily used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
The synthesis of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate typically involves the reaction of 1,4-phenylenebis(methanetriyl) with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles replace the ethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols.
Applications De Recherche Scientifique
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate can be compared with other similar compounds, such as:
Tetraethyl p-xylylenediphosphonate: This compound has a similar tetraethyl structure but with phosphonate groups instead of carbamate groups.
Tetraethyl p-xylylenebisphosphonate: Another similar compound with bisphosphonate groups. The uniqueness of this compound lies in its specific carbamate groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C20H30N4O8 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
ethyl N-[[4-[bis(ethoxycarbonylamino)methyl]phenyl]-(ethoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C20H30N4O8/c1-5-29-17(25)21-15(22-18(26)30-6-2)13-9-11-14(12-10-13)16(23-19(27)31-7-3)24-20(28)32-8-4/h9-12,15-16H,5-8H2,1-4H3,(H,21,25)(H,22,26)(H,23,27)(H,24,28) |
Clé InChI |
DIDACADDVWSSDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C1=CC=C(C=C1)C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B11973849.png)


![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)


![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
